molecular formula C7H10N2O2 B1609638 2-Methoxy-4,6-dimethylpyrimidin-5-OL CAS No. 345642-89-9

2-Methoxy-4,6-dimethylpyrimidin-5-OL

Cat. No. B1609638
Key on ui cas rn: 345642-89-9
M. Wt: 154.17 g/mol
InChI Key: GFHMFYQZOGTSKG-UHFFFAOYSA-N
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Patent
US07547709B2

Procedure details

The 2-methoxy-4,6-dimethyl-5-benzyloxy pyrimidine 0.7 g (2.7 mmol) is dissolved in 10 ml of ethanol with 0.3 g (5.4 mmol) of KOH. The whole is refluxed for 11 hours, and after cooling the reaction is diluted with 20 ml of water and brought to pH 5 with glacial acetic acid. The mixture is extracted into ethyl acetate (3×25 ml), dried over Na2SO4 and stripped in vacuo. The resulting solid is purified by column chromatography on silica gel using 9:1 hexane:ethyl acetate as eluent. The yield is 0.4 g (98%).
Name
2-methoxy-4,6-dimethyl-5-benzyloxy pyrimidine
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH3:9])[C:6]([O:10]CC2C=CC=CC=2)=[C:5]([CH3:18])[N:4]=1.[OH-].[K+].C(O)(=O)C>C(O)C.O>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH3:18])[C:6]([OH:10])=[C:7]([CH3:9])[N:8]=1 |f:1.2|

Inputs

Step One
Name
2-methoxy-4,6-dimethyl-5-benzyloxy pyrimidine
Quantity
0.7 g
Type
reactant
Smiles
COC1=NC(=C(C(=N1)C)OCC1=CC=CC=C1)C
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is refluxed for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted into ethyl acetate (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The resulting solid is purified by column chromatography on silica gel using 9:1 hexane

Outcomes

Product
Name
Type
Smiles
COC1=NC(=C(C(=N1)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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